

Application Notes and Protocols for Diglycolic Acid-d4 in Mass Spectrometry

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Compound of Interest

Compound Name: Diglycolic acid-d4

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Introduction

Diglycolic acid (DGA) is a dicarboxylic acid of significant interest in toxicology and food safety. It is the primary toxic metabolite of diethylene glycol (DEG), a compound implicated in several mass poisoning incidents worldwide.[1][2][3] Accurate and sensitive quantification of DGA in biological matrices such as blood and urine is crucial for diagnosing DEG exposure and for toxicokinetic studies.[1][2][4] Furthermore, DGA can be a byproduct in the synthesis of carboxymethyl cellulose (CMC), a common food additive, necessitating its monitoring in food products.[5]

Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis.[6] This method employs a stable isotope-labeled internal standard (SIL-IS), such as **Diglycolic acid-d4**, which is chemically identical to the analyte but has a different mass. The SIL-IS is added to the sample at the beginning of the workflow, correcting for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[6][7] These application notes provide a comprehensive protocol for the quantification of Diglycolic acid in biological samples using **Diglycolic acid-d4** as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core of this application is the use of **Diglycolic acid-d4** in isotope dilution mass spectrometry (IDMS). A known concentration of the deuterated standard is spiked into the sample containing the unknown amount of endogenous (unlabeled) Diglycolic acid. The sample is then processed, and the analyte and internal standard are analyzed by LC-MS/MS. Since the deuterated standard exhibits nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer.^[7] By measuring the ratio of the mass spectrometric response of the native analyte to the deuterated internal standard, the concentration of the native analyte can be accurately determined.

Experimental Protocols

This section details the methodologies for the quantification of Diglycolic acid in biological samples, such as plasma, serum, or urine, using **Diglycolic acid-d4** as an internal standard.

Materials and Reagents

- Diglycolic acid standard
- **Diglycolic acid-d4** (Internal Standard)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Centrifuge
- SPE cartridges (Weak Anion Exchange, if required)^[5]

Sample Preparation: Protein Precipitation (for Plasma/Serum)

- Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the **Diglycolic acid-d4** internal standard solution (concentration should be optimized based on the expected endogenous levels of Diglycolic acid).
- Add 400 µL of ice-cold acetonitrile to precipitate the proteins.^[6]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Dilute-and-Shoot (for Urine)

- Thaw urine samples and centrifuge at 5000 rpm for 10 minutes to remove particulate matter.
- In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of mobile phase A.
- Add 10 µL of the **Diglycolic acid-d4** internal standard solution.
- Vortex to mix thoroughly.
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameter	Recommended Setting
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)[6]
Mobile Phase A	0.1% Formic Acid in Water[8][9]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[8][9]
Gradient	Start with a low percentage of mobile phase B, increasing to elute the analyte, followed by a re-equilibration step. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).
Flow Rate	0.3 mL/min[6]
Injection Volume	5 μ L[6]
Column Temperature	40 °C

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Negative Mode
Analysis Mode	Multiple Reaction Monitoring (MRM)[6][10]
Ion Spray Voltage	-4500 V
Source Temperature	500 °C
Curtain Gas	35 psi
Collision Gas	Nitrogen
MRM Transitions	See Table 1 below

Data Analysis

- Integrate the chromatographic peaks for both the Diglycolic acid and **Diglycolic acid-d4** MRM transitions.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the prepared calibration standards.
- Determine the concentration of Diglycolic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data

Table 1: Proposed MRM Transitions for Diglycolic Acid and Diglycolic acid-d4

The exact masses are: Diglycolic acid ($C_4H_6O_5$) = 134.0215 g/mol ; **Diglycolic acid-d4** ($C_4H_2D_4O_5$) = 138.0466 g/mol . The precursor ion in negative ESI mode will be $[M-H]^-$.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Notes
Diglycolic acid	133.0	89.0	-15	Quantifier, loss of CO ₂ and H ₂
Diglycolic acid	133.0	71.0	-20	Qualifier, further fragmentation
Diglycolic acid-d4	137.0	92.0	-15	Quantifier, corresponding to the 89.0 transition
Diglycolic acid-d4	137.0	73.0	-20	Qualifier, corresponding to the 71.0 transition

Note: Collision energies are instrument-dependent and require optimization.

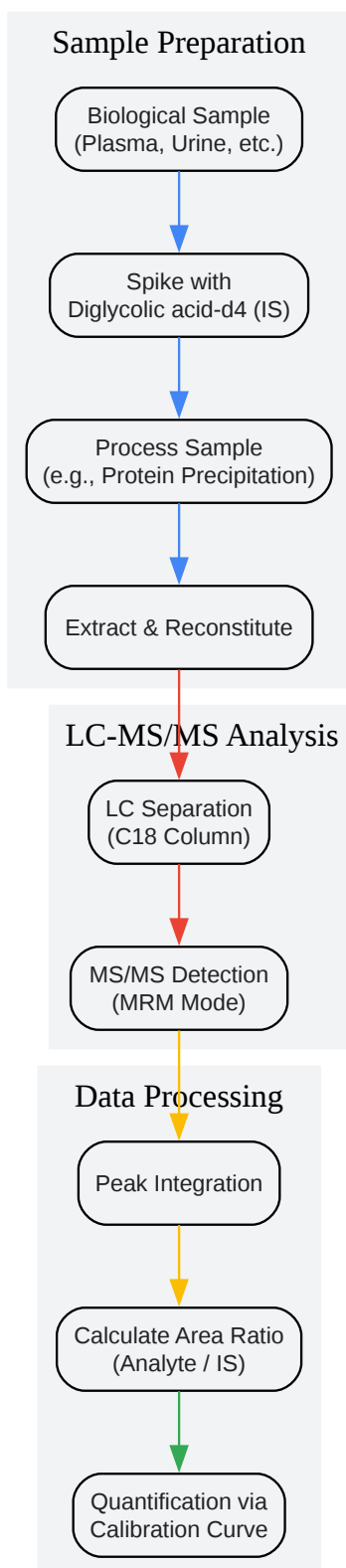
Table 2: Typical Quantitative Performance Parameters

This table summarizes typical performance parameters for the analysis of dicarboxylic acids using LC-MS/MS with deuterated internal standards. These values are indicative and may vary.

Parameter	Typical Value
Linearity (r^2)	> 0.995
Limit of Detection (LOD)	1-10 ng/mL
Limit of Quantification (LOQ)	5-50 ng/mL
Intra-day Precision (%RSD)	< 10%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Recovery)	85 - 115%

Visualizations

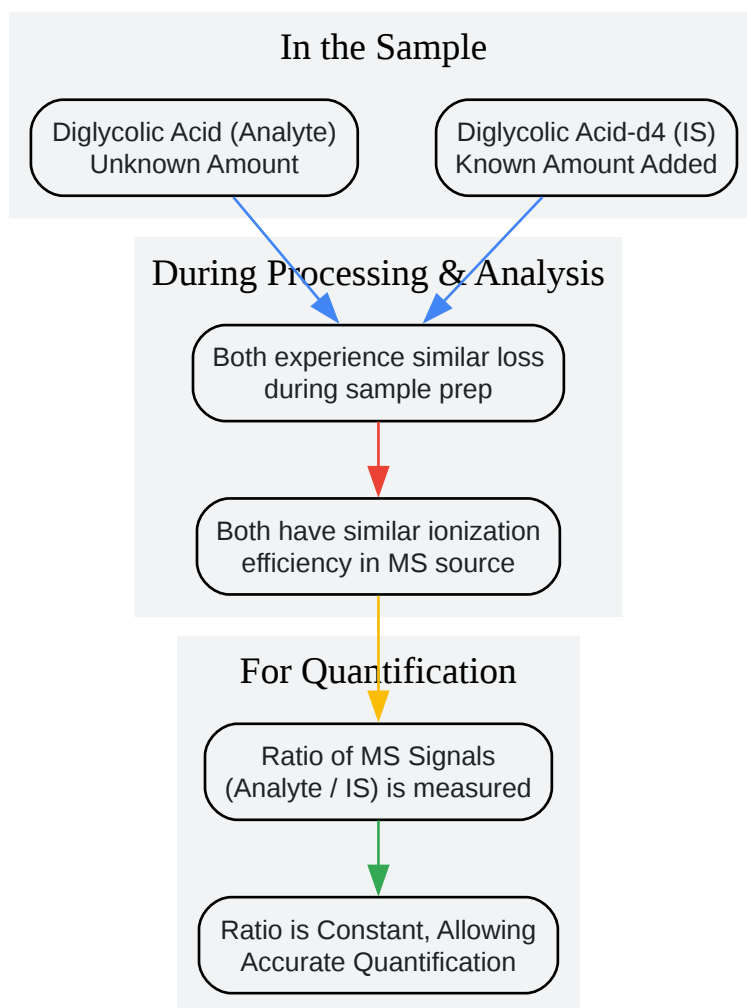
Experimental Workflow



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Caption: General workflow for the quantification of Diglycolic acid.

Role of the Internal Standard



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Caption: Logic of using a deuterated internal standard.

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